molecular formula C7H7Cl2NO B13613346 N-[(2,3-dichlorophenyl)methyl]hydroxylamine

N-[(2,3-dichlorophenyl)methyl]hydroxylamine

Cat. No.: B13613346
M. Wt: 192.04 g/mol
InChI Key: VGVZAOQBRZGGQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2,3-dichlorophenyl)methyl]hydroxylamine is an organic compound characterized by the presence of a hydroxylamine group attached to a 2,3-dichlorophenylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2,3-dichlorophenyl)methyl]hydroxylamine typically involves the reaction of 2,3-dichlorobenzyl chloride with hydroxylamine. The reaction is carried out in an aqueous or alcoholic medium under basic conditions, often using sodium hydroxide or potassium carbonate as the base. The reaction proceeds via nucleophilic substitution, where the hydroxylamine attacks the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-[(2,3-dichlorophenyl)methyl]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid are employed for electrophilic substitution.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-[(2,3-dichlorophenyl)methyl]hydroxylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of N-[(2,3-dichlorophenyl)methyl]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The compound’s effects on cellular pathways and signaling mechanisms are subjects of ongoing research.

Comparison with Similar Compounds

  • N-[(3,5-dichlorophenyl)methyl]hydroxylamine
  • N-[(2,4-dichlorophenyl)methyl]hydroxylamine
  • N-[(2,3-dichlorophenyl)methyl]amine

Comparison: N-[(2,3-dichlorophenyl)methyl]hydroxylamine is unique due to the specific positioning of the chlorine atoms on the aromatic ring, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C7H7Cl2NO

Molecular Weight

192.04 g/mol

IUPAC Name

N-[(2,3-dichlorophenyl)methyl]hydroxylamine

InChI

InChI=1S/C7H7Cl2NO/c8-6-3-1-2-5(4-10-11)7(6)9/h1-3,10-11H,4H2

InChI Key

VGVZAOQBRZGGQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CNO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.